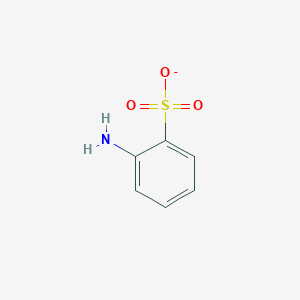

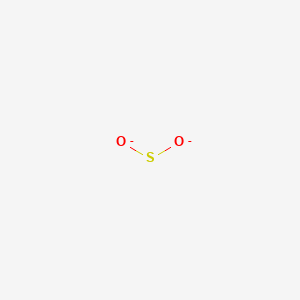

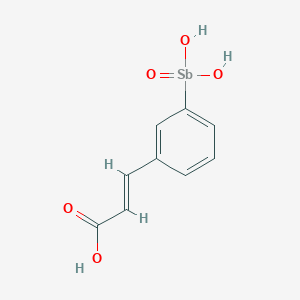

![molecular formula C61H99N2+ B1233960 2-[5-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium](/img/structure/B1233960.png)

2-[5-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

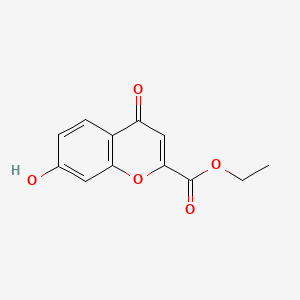

DilC18(5)(1+) is the cationic form of a C5 cyanine dye having 3,3-dimethyl-1-octadecylindoleinine units at each end. It has a role as a fluorochrome. It is a Cy5 dye and an indolium ion.

Scientific Research Applications

Photovoltaic and Solar Cell Research

2-[5-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium has shown promise in the field of photovoltaics. Research demonstrates its potential in improving the photoelectric conversion efficiency of dye-sensitized solar cells. Co-sensitization with this compound can significantly enhance the power conversion efficiency under certain illumination conditions (Wu et al., 2009).

Optical and Fluorescence Applications

The compound is also studied for its unique optical properties. Research using near-field and far-field fluorescence spectroscopy has explored the aggregation states of this compound in various hybrid films, contributing valuable insights into organic-inorganic hybrid systems (Ishihara, 2017). Additionally, its ability to switch fluorescence in the near-infrared region has been noted, indicating potential applications in optical devices and sensors (Seo et al., 2014).

Studies in Molecular Aggregation

The aggregation behavior of similar cyanine dyes in aqueous solutions has been examined. These studies reveal insights into the structural transformations and molecular interactions of such compounds, which are crucial for understanding their behavior in various applications (Berlepsch & Böttcher, 2015).

Research in Hybrid Film Spectral Changes

The compound's interaction with inorganic layered materials and the resulting photoinduced spectral changes have been studied. This research provides valuable information for developing photoresponsive systems and optical control functions (Ishihara et al., 2014).

Additional Applications

Further applications include its use in resonance Raman and infrared studies of Langmuir-Blodgett films, highlighting its versatility in material science research (Fujimoto et al., 1992). Additionally, its applications in fluorescent probes for thiophenol determination and its selective interaction with amino-substituted thiophenols have been documented, underscoring its utility in analytical chemistry (Sheng et al., 2016).

properties

Molecular Formula |

C61H99N2+ |

|---|---|

Molecular Weight |

860.4 g/mol |

IUPAC Name |

(2E)-2-[(2E,4E)-5-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-octadecylindole |

InChI |

InChI=1S/C61H99N2/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-44-52-62-56-48-42-40-46-54(56)60(3,4)58(62)50-38-37-39-51-59-61(5,6)55-47-41-43-49-57(55)63(59)53-45-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h37-43,46-51H,7-36,44-45,52-53H2,1-6H3/q+1 |

InChI Key |

JLLQMAQKNZBSAI-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C |

SMILES |

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

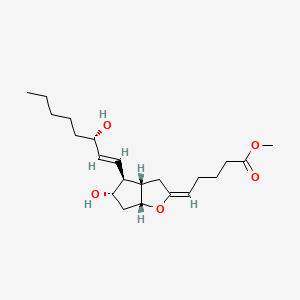

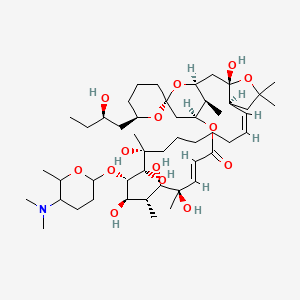

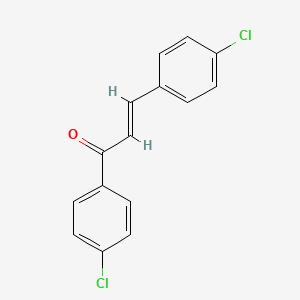

![methyl (1S,12S,14S,15E)-15-ethylidene-13-formyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1233889.png)